molecular formula C25H19N3O B4611719 N-benzyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine

N-benzyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine

Cat. No.: B4611719
M. Wt: 377.4 g/mol
InChI Key: WHEXMOHKCSLLDV-UHFFFAOYSA-N
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Description

N-benzyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C25H19N3O and its molecular weight is 377.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.152812238 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • N-benzyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine derivatives demonstrate significant antimicrobial properties. Bhola et al. (2019) synthesized a series of these derivatives and assessed their antimicrobial and antifungal activities against various pathogens, including S. aureus, E. coli, and C. albicans, showing promising results (Bhola, Dodeja, Dholaria, & Naliapara, 2019).

Corrosion Inhibition

  • This chemical compound has also been studied for its efficiency as a corrosion inhibitor. Ashassi-Sorkhabi et al. (2005) found that benzylidene-pyrimidin-2-yl-amine, a similar compound, showed good corrosion inhibition properties in hydrochloric acid solution, suggesting potential industrial applications (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

Synthesis of Novel Derivatives

  • Khashi, Davoodnia, and Chamani (2014) utilized DMAP-catalyzed synthesis to create novel pyrrolo[2,3-D]pyrimidine derivatives bearing an aromatic sulfonamide moiety. This process exemplifies the chemical's versatility in synthesizing a wide range of structurally diverse compounds (Khashi, Davoodnia, & Chamani, 2014).

Gas Separation Applications

  • In the field of material science, compounds like this compound are of interest. Fang, Kita, and Okamoto (2000) reported the successful preparation of aromatic hyperbranched polyimides, which are relevant in gas separation applications (Fang, Kita, & Okamoto, 2000).

Antibacterial and Antifungal Activities

  • Another study by Maddila et al. (2016) synthesized novel benzothiazole pyrimidine derivatives, which displayed significant antibacterial and antifungal activities. This highlights the compound's potential in developing new antimicrobial agents (Maddila, Gorle, Seshadri, Lavanya, & Jonnalagadda, 2016).

Properties

IUPAC Name

N-benzyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O/c1-4-10-18(11-5-1)16-26-24-22-21(19-12-6-2-7-13-19)23(20-14-8-3-9-15-20)29-25(22)28-17-27-24/h1-15,17H,16H2,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEXMOHKCSLLDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C3C(=C(OC3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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